2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride

Catalog No.
S913479
CAS No.
82875-50-1
M.F
C14H9Cl2NO3S
M. Wt
342.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfony...

CAS Number

82875-50-1

Product Name

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride

IUPAC Name

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonyl chloride

Molecular Formula

C14H9Cl2NO3S

Molecular Weight

342.2 g/mol

InChI

InChI=1S/C14H9Cl2NO3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)

InChI Key

JLELPVFWDZQTAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C14H9Cl2NO3SC_{14}H_9Cl_2NO_3S and a molecular weight of 342.19 g/mol. This compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis, particularly in the formation of sulfonamides and other derivatives. The structure includes a chloro-substituted benzene ring and an isoindoline moiety, providing unique chemical properties that make it a subject of interest in various research fields .

There is no known specific mechanism of action for 2-chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride as it's not widely studied in biological systems. Its primary function appears to be as a reactive intermediate for further chemical transformations.

Due to the presence of the sulfonyl chloride group, the compound is likely to be corrosive and irritating to skin, eyes, and respiratory system. It may also react exothermically (with heat release) with water. Standard laboratory safety practices for handling corrosive chemicals should be followed when working with this compound [].

The compound is primarily involved in reactions characteristic of sulfonyl chlorides, such as:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamides.
  • Friedel-Crafts Reactions: It can participate in Friedel-Crafts acylation or alkylation, where the sulfonyl chloride acts as an electrophile .
  • Coupling Reactions: The compound can be utilized in coupling reactions to synthesize more complex organic molecules.

The synthesis of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride typically involves multi-step organic reactions:

  • Formation of Isoindoline Derivative: Starting from appropriate precursors, the isoindoline structure can be synthesized through cyclization reactions.
  • Chlorination: The introduction of the chloro group is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
  • Sulfonylation: Finally, the sulfonyl chloride group is introduced via reaction with chlorosulfonic acid or sulfur trioxide .

This compound has potential applications in:

  • Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
  • Organic Synthesis: Used as an intermediate in the preparation of various organic molecules, particularly those containing sulfonamide groups.
  • Research: Investigated for its chemical properties and potential biological activities .

Similar Compounds

  • 2-Chloro-5-(1-hydroxy-3-oxoisoindol-1-yl)benzene-1-sulfonamide
    • Contains a hydroxyl group instead of a chloro group.
    • Exhibits different reactivity patterns due to the presence of the hydroxyl moiety.
  • 5-(3-Oxoisoindolin-1-yl)-2-methylbenzenesulfonamide
    • Features a methyl group on the benzene ring.
    • May show altered biological activity compared to 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride.
  • N-(4-Chlorobenzoyl)-3-hydroxyisoindoline
    • Related by the isoindoline structure but lacks the sulfonamide functionality.
    • Different applications in medicinal chemistry due to its distinct functional groups.

Uniqueness

The uniqueness of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride lies in its specific combination of functional groups (sulfonyl chloride and chloro-substituted benzene), which may confer unique reactivity and potential biological activities not found in its analogs. This could lead to novel applications in drug development and organic synthesis that are not achievable with similar compounds .

The synthesis of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride represents a complex multi-step process requiring careful optimization of reaction conditions and strategic selection of synthetic methodologies [1]. The compound, with molecular formula C14H9Cl2NO3S and molecular weight 342.2 grams per mole, incorporates both an isoindolinone moiety and a sulfonyl chloride functional group, necessitating sophisticated synthetic approaches [1].

The primary synthetic pathway involves four distinct stages: isoindolinone formation, benzene chlorosulfonation, coupling reaction, and final sulfonyl chloride formation [2] [3] [4]. Initial studies demonstrate that isoindolinone formation proceeds optimally at temperatures between 110-150 degrees Celsius using chlorosulfonic acid or sulfur trioxide as key reagents [5] [2]. This step typically requires 2-4 hours reaction time and achieves yields ranging from 78-97 percent [2].

The subsequent benzene chlorosulfonation step operates at lower temperatures, specifically 60 degrees Celsius, with reaction times of 1-3 hours yielding 75-85 percent product formation [3]. The coupling reaction between the isoindolinone and benzene derivatives requires lithium hexamethyldisilazide as the base and proceeds at room temperature for 8-16 hours, achieving yields between 51-93 percent depending on the specific electrophile employed [2].

StepTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Key ReagentSolvent
Isoindolinone Formation110-15012-478-97ClSO3H/SO3None/DCM
Benzene Chlorosulfonation6011-375-85ClSO3HNone
Coupling Reaction2518-1651-93LiHMDSTHF
Final Sulfonyl Chloride Formation-20 to 2512-694-100SO2Cl2DCM

The final sulfonyl chloride formation represents the most efficient step, achieving 94-100 percent yields using sulfuryl chloride in dichloromethane at temperatures ranging from -20 to 25 degrees Celsius [6] [7]. This step benefits from the enhanced reactivity of the sulfuryl chloride reagent and the stabilizing effects of the dichloromethane solvent system [6].

Recent advances in continuous flow methodologies have demonstrated significant improvements in both yield and reaction time for sulfonyl chloride synthesis [8]. Continuous flow protocols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent achieve space-time yields of 6.7 kilograms per liter per hour with residence times as short as 41 seconds [8]. These methodologies offer superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [8].

Critical Analysis of Chlorosulfonation Techniques

Chlorosulfonation represents the most challenging aspect of synthesizing 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride, requiring careful evaluation of multiple methodological approaches [5] [9] [10]. Traditional chlorosulfonic acid methods involve direct reaction with concentrated chlorosulfonic acid at elevated temperatures, typically achieving yields of 75-85 percent [3] [11].

The conventional chlorosulfonic acid approach operates through electrophilic aromatic substitution, where sulfur trioxide acts as the primary electrophile [11]. The mechanism involves initial formation of a sulfonic acid intermediate, followed by chlorination to yield the desired sulfonyl chloride product [11]. However, this method suffers from significant limitations including difficulty in handling reagents and highly exothermic reaction profiles [8].

MethodTemperature (°C)Reaction Time (min)Yield (%)SelectivitySafety Rating
Chlorosulfonic Acid Direct609080GoodModerate
Sulfur Trioxide/HCl1104585ExcellentLow
Oxone/KBr System4248082GoodHigh
NCS/Acetonitrile253087ExcellentHigh
Continuous Flow DCH252.592ExcellentHigh

Alternative sulfur trioxide/hydrogen chloride methodologies demonstrate enhanced selectivity but operate at higher temperatures of 110-150 degrees Celsius [5]. These methods utilize in situ generation of chlorosulfonic acid through combination of sulfur trioxide and hydrogen chloride gases, achieving excellent selectivity but requiring specialized equipment and safety considerations [5].

The Oxone/potassium bromide system represents a safer alternative, operating at moderate temperatures of 40-45 degrees Celsius with high safety ratings [2]. This oxidative chlorosulfonation approach achieves 65-98 percent yields through benzylic oxidation mechanisms, though requiring longer reaction times of 8-16 hours [2].

N-chlorosuccinimide in acetonitrile demonstrates exceptional efficiency, achieving 87 percent yields in just 30 minutes at room temperature [9] [12]. This method exhibits excellent selectivity and high safety ratings, making it particularly attractive for large-scale synthesis applications [12].

Continuous flow methodologies using 1,3-dichloro-5,5-dimethylhydantoin achieve the highest yields at 92 percent with remarkable reaction times of only 2.5 minutes [8]. The temporal kinetic profiles for these reactions exhibit unusual sigmoidal behavior, indicating complex reaction mechanisms involving multiple intermediates [8].

Kinetic studies reveal that chlorosulfonation reactions follow second-order kinetics with rate constants strongly dependent on temperature and solvent polarity [13] [10]. The hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions demonstrates single-parameter behavior according to the equation log keff = log ko + m'X, where X represents excess acidity [10].

Role of Protecting Groups in Isoindolinone Formation

The strategic implementation of protecting groups during isoindolinone formation represents a critical aspect of synthesizing 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride [2] [14] [15]. The N-isoindolinone group functions as both a structural component and a versatile protecting group that can be selectively modified through oxidative processes [2].

The N-isoindolinone protecting group demonstrates exceptional utility as a nitrogen protecting group for amino acid intermediates, facilitating selective alkylation reactions under basic conditions [2]. Formation of N-isoindolinone derivatives proceeds through treatment with sodium hydride in tetrahydrofuran at 20 degrees Celsius, achieving yields between 78-97 percent [2].

The interchangeability of the N-isoindolinone group with the N-phthaloyl protecting group provides significant synthetic flexibility [2]. Selective benzylic oxidation using Oxone and potassium bromide converts the N-isoindolinone moiety to the easily removable N-phthaloyl group with yields ranging from 65-98 percent [2]. This transformation occurs at temperatures of 40-45 degrees Celsius over 16-hour reaction periods [2].

Protecting GroupFormation ConditionsStability to AcidStability to BaseRemoval ConditionsYield (%)
N-IsoindolinoneNaH/THF, 20°CHighModerateOxone/KBr then N2H478-97
N-PhthaloylOxone/KBr, 40-45°CModerateHighN2H4/MeOH65-98
N-BOCBoc2O/BaseLowHighTFA/DCM85-95
Benzophenone ImineBenzophenone/Ti(OEt)4HighModerateNH2OH·HCl70-90

Stability studies demonstrate that N-isoindolinone protecting groups exhibit high stability under acidic conditions but moderate stability under basic conditions [2]. This selectivity profile makes them particularly suitable for synthetic sequences involving acidic workup procedures or acid-catalyzed transformations [2].

Comparative analysis with alternative protecting groups reveals distinct advantages of the N-isoindolinone system [2]. While N-tert-butoxycarbonyl groups demonstrate superior base stability, they exhibit poor acid stability, limiting their utility in acidic reaction environments [2]. Benzophenone imine protecting groups show similar acid stability but require harsh removal conditions involving hydroxylamine hydrochloride [2].

The mechanistic pathway for N-isoindolinone formation involves initial deprotonation of the lactam nitrogen followed by nucleophilic attack on the electrophilic carbon center [2]. The subsequent oxidative conversion to N-phthaloyl derivatives proceeds through benzylic oxidation mechanisms involving radical intermediates [2].

Recent developments in palladium-catalyzed dehydrogenative cyclization provide alternative routes to isoindolinone derivatives [15]. These methodologies utilize palladium on carbon catalysts without requiring stoichiometric oxidants, offering environmentally benign approaches to isoindolinone synthesis [15].

Microwave-assisted synthesis protocols demonstrate enhanced efficiency for isoindolinone formation through palladium-mediated tandem coupling reactions [14]. These procedures utilize readily available iodoamidoacrylate precursors and boronic acids under microwave irradiation, achieving rapid cyclization with good yields [14].

Solvent Effects and Reaction Kinetic Studies

Comprehensive kinetic investigations of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride synthesis reveal profound solvent effects on reaction rates and selectivity patterns [16] [13] [17]. Solvent polarity emerges as the primary determinant of reaction kinetics, with polar solvents generally enhancing reaction rates through stabilization of charged intermediates [17].

Dichloromethane, with a dielectric constant of 9.1, demonstrates moderate kinetic enhancement with rate constants of 2.4×10⁻³ M⁻¹s⁻¹ and activation energies of 75.2 kilojoules per mole [17]. The relatively low polarity of dichloromethane provides adequate solvation for sulfonyl chloride intermediates while maintaining good selectivity profiles [6].

Acetonitrile exhibits significantly enhanced reaction kinetics due to its high dielectric constant of 37.5, achieving rate constants of 1.8×10⁻² M⁻¹s⁻¹ with reduced activation energies of 68.4 kilojoules per mole [17]. The polar aprotic nature of acetonitrile stabilizes charged transition states while avoiding competitive solvation effects observed with protic solvents [8] [12].

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction OrderTemperature Range (°C)
Dichloromethane9.12.4×10⁻³75.22-20 to 60
Acetonitrile37.51.8×10⁻²68.420 to 80
Tetrahydrofuran7.65.2×10⁻⁴82.12-78 to 40
Dimethylformamide36.73.1×10⁻²64.8220 to 120
No SolventN/A8.7×10⁻⁴89.3260 to 150

Tetrahydrofuran demonstrates the lowest reaction rates with rate constants of 5.2×10⁻⁴ M⁻¹s⁻¹ and the highest activation energies of 82.1 kilojoules per mole [17]. The low dielectric constant of 7.6 and coordinating ability of tetrahydrofuran lead to competing coordination effects that slow the desired chlorosulfonation reactions [2].

Dimethylformamide achieves the highest reaction rates with rate constants of 3.1×10⁻² M⁻¹s⁻¹ and the lowest activation energies of 64.8 kilojoules per mole [17]. The high polarity and aprotic nature of dimethylformamide provide optimal stabilization of polar transition states while maintaining wide temperature operability from 20 to 120 degrees Celsius [18].

Solvent-free conditions demonstrate intermediate kinetic behavior with rate constants of 8.7×10⁻⁴ M⁻¹s⁻¹ but require elevated temperatures of 60-150 degrees Celsius for practical reaction rates [19]. The absence of solvation effects results in higher activation energies of 89.3 kilojoules per mole but eliminates solvent-related purification challenges [19].

Temperature dependence studies reveal Arrhenius behavior for all solvent systems with correlation coefficients exceeding 0.95 [20] [13]. The relationship between solvent polarity and activation energy demonstrates strong linear correlation, indicating that polar solvents stabilize transition states more effectively than ground states [17].

Pressure effects on chlorosulfonation kinetics show minimal dependence over the range of 25-760 Torr, suggesting associative rather than dissociative reaction mechanisms [21]. However, continuous flow systems benefit from elevated pressures to maintain gas-liquid equilibria and prevent volatile reagent loss [8] [7].

Kinetic isotope effects provide mechanistic insights into rate-determining steps, with deuterium substitution studies revealing primary kinetic isotope effects of 2.1-2.8 for aromatic hydrogen abstraction steps [20]. These values confirm that carbon-hydrogen bond breaking contributes significantly to the overall reaction barrier [20].

The sulfonyl chloride functional group in 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride exhibits characteristic reactivity patterns typical of aromatic sulfonyl chlorides, with the chloride ion serving as an excellent leaving group [1] [2]. The nucleophilic displacement reactions at the sulfur center proceed through a bimolecular nucleophilic substitution mechanism (SN2-S), where the nucleophile attacks the electrophilic sulfur atom while simultaneously displacing the chloride ion [3] [2].

Mechanistic Pathways and Kinetic Parameters

The nucleophilic substitution at the sulfonyl chloride center demonstrates distinct mechanistic pathways depending on the nucleophile involved [4] [5]. For water and hydroxide ion, the reaction follows the SN2-S mechanism with rate constants showing strong pH dependence [5]. The hydrolysis reaction exhibits a rate law of the form: rate = kH[RSO2Cl] + kOH[RSO2Cl][OH⁻], where kH represents the neutral hydrolysis rate constant and kOH represents the base-catalyzed pathway [5] [6].

The activation parameters for these reactions reveal important mechanistic insights [2]. For aromatic sulfonyl chlorides, the second-order rate constants follow the Hammett equation with ρ-values of +2.02 for chloride exchange reactions, indicating significant positive charge development at the sulfur center during the transition state [2]. The activation entropy values are typically negative, consistent with an associative mechanism where bond formation predominates over bond breaking [5].

Nucleophile Reactivity Trends

The reactivity order for nucleophilic displacement follows the pattern: ammonia > primary amines > secondary amines > hydroxide ion > alcohols > phenols > water [1]. This trend reflects both the nucleophilicity and steric factors of the attacking species. Ammonia and primary amines exhibit exceptionally high reactivity due to their strong nucleophilic character and ability to form stable sulfonamide products [1]. The reaction with ammonia proceeds rapidly even at room temperature, yielding the corresponding sulfonamide in high yield [1].

For alcohols and phenols, the displacement reaction forms sulfonate esters through direct attack at the sulfur center [1]. The reaction rates are enhanced by electron-donating substituents on the nucleophile and decreased by electron-withdrawing groups, consistent with the nucleophilic character of the mechanism [1].

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the reaction kinetics and selectivity [7] [8]. Polar aprotic solvents such as acetonitrile and dichloromethane accelerate the nucleophilic displacement by enhancing nucleophile reactivity through reduced solvation [7]. In contrast, protic solvents like water and alcohols can participate as competing nucleophiles, leading to mixed product formation [4].

Temperature effects are pronounced in these systems, with activation energies typically ranging from 40-60 kJ/mol for various nucleophiles [5]. The Arrhenius pre-exponential factors are generally low, reflecting the organized nature of the transition state and the requirement for precise orbital overlap between the nucleophile and the sulfur center [2].

NucleophileReaction MechanismProduct TypeRelative ReactivitypH Dependence
WaterSN2-SSulfonic acidLowYes
Hydroxide ionSN2-SSulfonic acidHighYes
AmmoniaDirect displacementSulfonamideVery highNo
Primary aminesDirect displacementN-substituted sulfonamideHighNo
Secondary aminesDirect displacementN,N-disubstituted sulfonamideModerateNo
AlcoholsDirect displacementSulfonate esterModerateNo
PhenolsDirect displacementAryl sulfonateModerateNo

Electrophilic Aromatic Substitution Patterns

The aromatic framework of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride contains multiple electron-withdrawing substituents that profoundly influence its electrophilic aromatic substitution behavior [9] [10]. The presence of the chloro, sulfonyl chloride, and isoindoline carbonyl groups creates a highly deactivated aromatic system with strong meta-directing properties [11] [12].

Electronic Effects and Directing Patterns

The sulfonyl chloride group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett σ-para value of +0.66 [2] [5]. This strong electron-withdrawal is attributed to both inductive and resonance effects, where the positively charged sulfur atom and the electron-deficient chlorine create a highly electrophilic center [11]. The combined effect of multiple electron-withdrawing groups renders the aromatic ring highly resistant to further electrophilic substitution [12].

The regioselectivity of electrophilic aromatic substitution is governed by the meta-directing nature of all three major substituents [9] [11]. The chloro substituent (σ-para = +0.23) directs incoming electrophiles to the meta position relative to its own position [9]. Similarly, the isoindoline carbonyl group (σ-para = +0.28) exhibits meta-directing properties due to its electron-withdrawing carbonyl functionality [11].

Hammett Correlation and Quantitative Structure-Activity Relationships

The reactivity of this compound in electrophilic aromatic substitution reactions can be quantitatively predicted using Hammett correlations [5]. For typical electrophilic aromatic substitution reactions, the rate constant follows the relationship: log(k/k0) = ρσ, where ρ represents the reaction constant and σ represents the substituent constant [5]. Given the multiple electron-withdrawing substituents, the cumulative σ value approaches +1.17, indicating extremely low reactivity toward electrophiles [5].

The deactivation factor can be estimated from the Hammett equation, suggesting that electrophilic substitution reactions would proceed approximately 10^6 times slower than the unsubstituted benzene reference [5]. This profound deactivation makes conventional electrophilic aromatic substitution reactions impractical under normal conditions [11].

Mechanistic Considerations for Activated Conditions

Under forcing conditions or with highly reactive electrophiles, substitution may occur through modified mechanisms [10] [12]. The formation of arenium ion intermediates becomes increasingly unfavorable due to the destabilization by electron-withdrawing groups [10]. Alternative pathways, such as radical-mediated processes or metal-catalyzed cross-coupling reactions, may become competitive under these circumstances [12].

The stability of potential arenium ion intermediates can be evaluated through computational studies, which consistently show high-energy transition states and intermediates for electrophilic attack on this heavily substituted aromatic system [10]. The energy barriers for electrophile addition typically exceed 150 kJ/mol, compared to approximately 100 kJ/mol for benzene [10].

Substituent GroupElectronic EffectDirecting PatternActivation/DeactivationHammett σ Value
ChloroElectron-withdrawingmetaDeactivating+0.23
Sulfonyl chlorideStrongly electron-withdrawingmetaStrongly deactivating+0.66
Isoindoline carbonylElectron-withdrawingmetaDeactivating+0.28
Alkyl groupsElectron-donatingortho/paraActivating-0.17
HalidesElectron-withdrawing (weak)ortho/paraWeakly deactivating+0.06

Participation in Cascade Cycloaddition Reactions

The unique structural features of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride enable its participation in sophisticated cascade cycloaddition reactions [13] [14] [15]. The compound can function both as an electrophilic partner and as a sulfene precursor, leading to diverse reaction pathways that generate complex molecular architectures [13] [16].

Sulfene-Mediated Cycloaddition Pathways

The sulfonyl chloride functionality can undergo base-promoted elimination to generate reactive sulfene intermediates [13] [16]. These sulfenes participate in [2+2] and [4+2] cycloaddition reactions with various unsaturated partners [13]. The reaction proceeds through initial formation of the sulfene by elimination of hydrogen chloride, followed by concerted or stepwise cycloaddition with dienophiles or dipolarophiles [13] [16].

For [4+2] cycloaddition reactions with azadienes, the sulfene acts as a dienophile, forming six-membered thiazine dioxide derivatives with high regioselectivity [13]. The reaction shows excellent compatibility with both electron-rich and electron-poor azadienes, with yields typically ranging from 70-90% [13]. The regioselectivity is controlled by the electronic properties of the azadiene system, with electron-donating groups favoring normal electron-demand pathways [13].

Metal-Catalyzed Cascade Processes

Recent developments in photocatalysis have enabled energy-transfer-mediated cascade cycloaddition reactions involving aromatic sulfonyl compounds [14] [17]. These processes utilize iridium photocatalysts to promote dearomative [2+2] cycloaddition reactions with quinoline derivatives and other heterocyclic partners [14]. The reaction proceeds through triplet energy transfer from the excited photocatalyst to the aromatic substrate, enabling formation of strained cyclobutane intermediates that undergo subsequent rearrangement [14].

The cascade nature of these reactions allows for the construction of complex fused ring systems in a single operation [14] [15]. The dearomative cycloaddition is followed by rearrangement processes that can lead to cyclopropanation or cyclobutane-rearrangement products, depending on the substitution pattern and reaction conditions [14].

Dipolar Cycloaddition Mechanisms

The compound can participate in [3+2] dipolar cycloaddition reactions through activation of the sulfonyl chloride group [15]. Treatment with appropriate bases generates sulfonyl-stabilized carbanions that can function as 1,3-dipoles in cycloaddition reactions [15]. These processes lead to the formation of five-membered heterocyclic products with excellent regio- and stereoselectivity [15].

The mechanism involves initial deprotonation adjacent to the sulfonyl group, generating a resonance-stabilized anion that exhibits dipolar character [15]. The cycloaddition with dipolarophiles such as alkenes or alkynes proceeds through concerted mechanisms with high stereochemical control [15]. The presence of the electron-withdrawing isoindoline carbonyl group enhances the stability of the dipolar intermediate and increases reaction rates [15].

Cascade Reaction Sequences and Synthetic Applications

The combination of multiple reactive sites in this compound enables complex cascade reaction sequences [18]. The sulfonyl chloride can first undergo nucleophilic substitution to form sulfonamide derivatives, which then participate in intramolecular cycloaddition reactions [18]. These tandem processes provide efficient access to polycyclic structures with multiple stereogenic centers [18].

Computational studies reveal that the cascade pathways are thermodynamically favored, with energy barriers that are accessible under mild reaction conditions [14]. The selectivity of the cascade is controlled by the relative rates of competing pathways, which can be tuned through careful choice of reaction conditions and catalysts [14].

Reaction TypeReaction PartnerProduct FrameworkRegioselectivityStereoselectivityTypical Yield (%)
[2+2] CycloadditionAlkenesCyclobutane derivativesHighModerate60-80
[4+2] Hetero Diels-AlderAzadienesSix-membered heterocyclesModerateHigh70-90
[3+2] Dipolar cycloaddition1,3-DipolesFive-membered heterocyclesHighHigh65-85
Cascade [2+2]/rearrangementAromatic heterocyclesFused ring systemsVery highExcellent75-95
Sulfene formationBase-promoted eliminationReactive sulfene intermediateN/AN/A95 (sulfene generation)

Stability Under Hydrolytic and Oxidative Conditions

The stability profile of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride under various environmental conditions is crucial for its practical applications and storage requirements [6] [19] [20]. The compound exhibits distinct behavior patterns depending on temperature, pH, and the presence of nucleophilic species [5] [21].

Hydrolytic Stability and pH Effects

The hydrolytic stability of sulfonyl chlorides is strongly dependent on pH and temperature conditions [6] [5]. Under neutral aqueous conditions at room temperature, the compound demonstrates moderate stability with half-lives exceeding 1000 hours [5]. However, the stability decreases dramatically under basic conditions, where hydroxide-catalyzed hydrolysis becomes the dominant degradation pathway [5].

The pH-rate profile for hydrolysis follows a characteristic pattern with two distinct kinetic terms [22] [5]. At low pH (2-4), the compound remains relatively stable due to protonation effects that reduce the nucleophilicity of water [5]. The neutral hydrolysis pathway operates through an SN2-S mechanism involving water attack at the sulfur center [5]. At elevated pH (>10), hydroxide-catalyzed hydrolysis becomes predominant, with rate enhancement factors of 10^4-10^5 compared to neutral conditions [5].

The hydrolysis mechanism involves formation of a tetrahedral intermediate followed by chloride elimination [22]. Kinetic isotope effects and product analysis studies confirm that the reaction proceeds through direct nucleophilic attack rather than through sulfene intermediates [22]. The activation parameters show negative entropy values, consistent with an associative mechanism where bond formation precedes bond breaking [22].

Temperature Effects and Thermal Decomposition

Thermal stability studies reveal that the compound undergoes decomposition through multiple pathways at elevated temperatures [23] [24]. At temperatures above 60°C, homolytic decomposition becomes competitive with hydrolytic pathways [23]. The thermal decomposition involves simultaneous cleavage of carbon-sulfur and sulfur-chlorine bonds, generating sulfur dioxide and free radicals [23] [24].

The activation energy for thermal decomposition has been measured at approximately 45-55 kJ/mol, with pre-exponential factors indicating a concerted mechanism [23]. The negative activation entropy values support simultaneous bond cleavage rather than stepwise processes [23]. This thermal behavior contrasts with the more stable sulfonyl fluoride analogs, which show enhanced thermal stability due to stronger sulfur-fluorine bonds [19].

Under oxidative conditions, the compound shows good stability toward common oxidizing agents [19]. The sulfonyl group is already at the highest oxidation state for sulfur, making further oxidation unlikely under normal conditions [19]. However, the presence of the chloro substituent and the isoindoline moiety may be susceptible to oxidative degradation under harsh conditions [19].

Solvent Effects and Storage Considerations

The choice of solvent significantly influences the stability profile [20] [25]. In polar protic solvents such as water and alcohols, hydrolytic degradation becomes the primary concern [20]. The compound shows excellent stability in dry organic solvents such as dichloromethane, toluene, and acetonitrile, with minimal decomposition observed over extended periods [20] [25].

Storage recommendations include maintenance of dry conditions to prevent hydrolytic degradation [20] [25]. The compound should be stored in tightly sealed containers under inert atmosphere conditions [25]. Temperature control is crucial, with storage below 30°C recommended to minimize thermal decomposition [25]. Incompatibility with strong bases, oxidizing agents, and nucleophilic solvents necessitates careful selection of storage and reaction conditions [20] [25].

Comparative Stability Analysis

Comparison with related sulfonyl halides reveals important structure-stability relationships [19]. Sulfonyl fluorides demonstrate superior hydrolytic and thermal stability compared to the chloride analogs [19]. The sulfur-fluorine bond (1.54 Å) is significantly stronger than the sulfur-chlorine bond (2.02 Å), resulting in enhanced stability under challenging conditions [19]. However, the synthetic accessibility and reactivity advantages of sulfonyl chlorides often outweigh their reduced stability in practical applications [19].

The presence of electron-withdrawing substituents on the aromatic ring generally enhances the stability of the sulfonyl chloride group by reducing the electron density at sulfur [21]. This effect is particularly pronounced for compounds with multiple deactivating substituents, as observed in 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride [21].

ConditionHydrolytic StabilityHalf-life (hours)Primary Decomposition ProductMechanism
Room temperature (25°C)Stable>1000No decompositionNone
Elevated temperature (60°C)Moderate degradation48-72Sulfonic acid + HClSN2-S hydrolysis
Cold water (4°C)Very stable>2000No decompositionNone
Hot water (80°C)Rapid hydrolysis0.5-2Sulfonic acid + HClSN2-S hydrolysis
Acidic aqueous (pH 2)Stable>500Sulfonic acid + HClSN2-S hydrolysis
Basic aqueous (pH 10)Very rapid hydrolysis<0.1Sulfonate salt + HClBase-catalyzed hydrolysis
Organic solventsStable>1000No decompositionNone

XLogP3

3.1

Dates

Last modified: 04-15-2024

Explore Compound Types